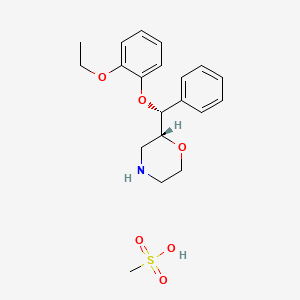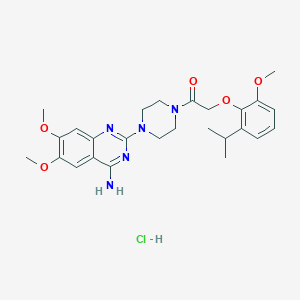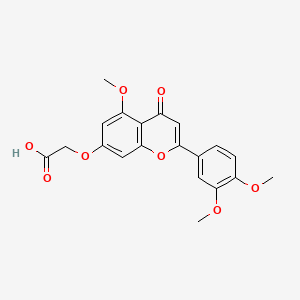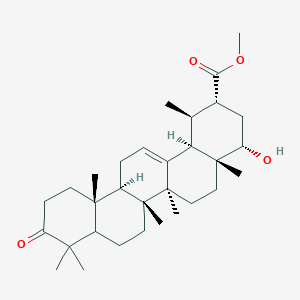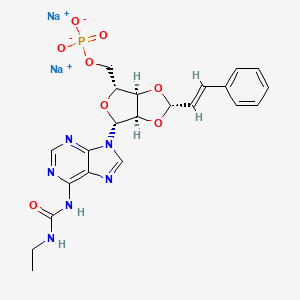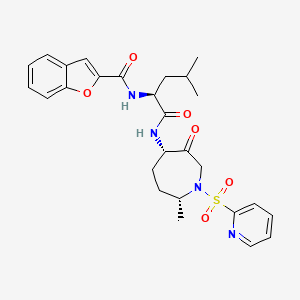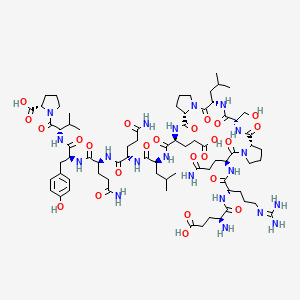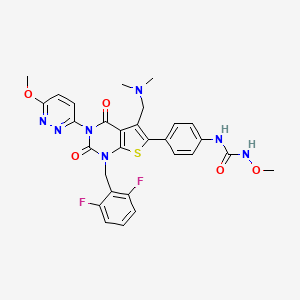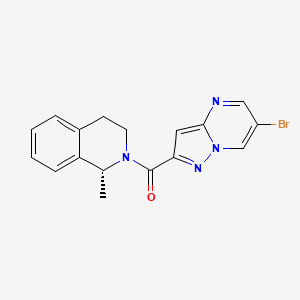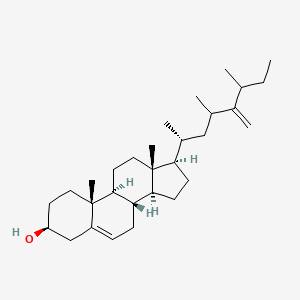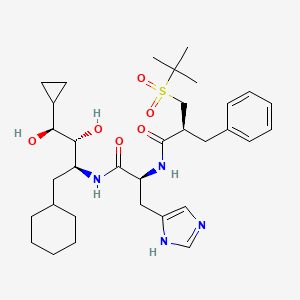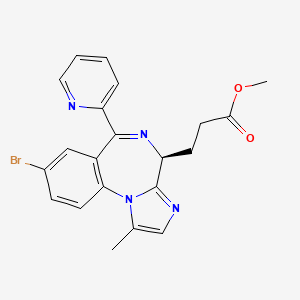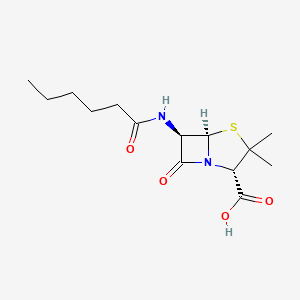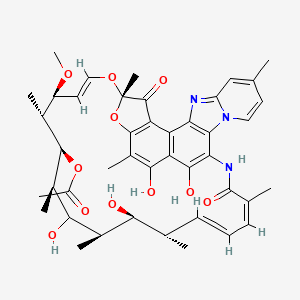
リファキシミン
概要
説明
リファキシミンは、主に消化器疾患の治療に使用される非吸収性広域スペクトル抗生物質です。それはリファマイシン系抗生物質に属し、1987年にイタリアで最初に承認されました。それ以来、旅行者下痢、過敏性腸症候群、肝性脳症などの治療のために30カ国以上で承認されています .
科学的研究の応用
作用機序
リファキシミンは、感受性菌におけるRNA合成を阻害することにより作用を発揮します。細菌のDNA依存性RNAポリメラーゼのβサブユニットに結合して、転座を阻害し、転写を停止します . このメカニズムは、幅広いスペクトルの細菌に効果的であるため、リファキシミンは消化器感染症に有効な抗生物質です .
生化学分析
Biochemical Properties
Rifaximin plays a significant role in biochemical reactions within the gastrointestinal tract. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with bacterial RNA polymerase, which it inhibits, leading to the suppression of bacterial RNA synthesis. This inhibition is crucial for its antibacterial effects. Additionally, rifaximin modulates the gut microbiota, promoting the growth of beneficial bacteria while suppressing harmful ones .
Cellular Effects
Rifaximin exerts several effects on different types of cells and cellular processes. In the gastrointestinal tract, it influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Rifaximin has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It also affects the expression of genes involved in maintaining the integrity of the gut barrier, thereby enhancing its protective function .
Molecular Mechanism
The molecular mechanism of rifaximin involves its binding to the beta-subunit of bacterial RNA polymerase, leading to the inhibition of RNA synthesis. This binding interaction is highly specific and prevents the transcription of bacterial genes, ultimately leading to bacterial cell death. Rifaximin also influences gene expression by modulating the activity of nuclear receptors such as the pregnane X receptor, which plays a role in detoxification processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of rifaximin have been observed to change over time. The compound is stable under various conditions, but it can undergo degradation when exposed to extreme pH levels or prolonged exposure to light. Long-term studies have shown that rifaximin maintains its antibacterial activity over extended periods, with minimal impact on cellular function in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of rifaximin vary with different dosages in animal models. At therapeutic doses, rifaximin effectively reduces bacterial load and inflammation without causing significant adverse effects. At higher doses, some toxic effects have been observed, including hepatotoxicity and alterations in gut microbiota composition. These findings highlight the importance of dose optimization to maximize therapeutic benefits while minimizing potential risks .
Metabolic Pathways
Rifaximin is involved in several metabolic pathways within the gastrointestinal tract. It interacts with enzymes such as cytochrome P450, which plays a role in its metabolism. Rifaximin also affects metabolic flux by modulating the levels of various metabolites, including short-chain fatty acids, which are important for gut health. These interactions contribute to its overall therapeutic effects .
Transport and Distribution
Rifaximin is primarily transported and distributed within the gastrointestinal tract. It interacts with transporters and binding proteins that facilitate its localization and accumulation in the gut. Due to its minimal systemic absorption, rifaximin remains concentrated in the gastrointestinal tract, where it exerts its effects. This targeted distribution is a key factor in its efficacy and safety profile .
Subcellular Localization
The subcellular localization of rifaximin is primarily within the bacterial cells in the gut. It targets the bacterial RNA polymerase, inhibiting its activity and leading to bacterial cell death. Rifaximin does not significantly accumulate in human cells, which contributes to its minimal systemic side effects. The compound’s localization within bacterial cells is crucial for its antibacterial activity .
準備方法
リファキシミンは、リファマイシンOと2-アミノ-4-メチルピリジンから合成されます。リファマイシンOは、微生物Amycolatopsis mediterraneiからの発酵産物であるリファマイシンBの酸化型です . リファキシミンの工業生産は、リファキシミン原末をエタノールなどの水溶性有機溶媒に還流下で溶解し、その後水を添加して最終的な混合溶媒比が約7:3 (v/v)になるようにします。次に、溶液を35〜40°Cに冷却して結晶化を開始させ、その後撹拌しながら0°Cにさらに冷却します。結晶化した物質は回収され、水分量が2.5〜5.0%になるまで乾燥されます .
化学反応の分析
リファキシミンは、以下のものを含むさまざまな化学反応を受けます。
これらの反応に使用される一般的な試薬および条件には、酸性、塩基性、中性、酸化および光分解条件が含まれます . これらの反応から生成される主な生成物は、通常はリファキシミンの安定性と効力に影響を与えない分解生成物です .
科学研究への応用
リファキシミンは、幅広い科学研究への応用があります。
化学: リファキシミンは、定量および安定性分析のために、高速液体クロマトグラフィーと質量分析(HPLC-MS)を含むさまざまな分析方法で使用されています.
生物学: リファキシミンは、腸内細菌叢への影響と、小腸細菌過剰増殖症(SIBO)や過敏性腸症候群の治療における役割について研究されています.
類似化合物との比較
リファキシミンは、別のリファマイシン系抗生物質であるリファンピシンの構造類似体です。 リファキシミンは非全身性であり、腸内で局所的に作用するため、全身的な副作用が減少し、消化器疾患の治療に適しています . 類似の化合物には以下が含まれます。
リファンピシン: 全身性感染症に使用されますが、全身的な副作用が多いです。
ベドリムマブ: 炎症性腸疾患に使用されるインテグリン受容体拮抗薬です.
アダリムマブ: さまざまな炎症性疾患に使用されるTNF-α阻害剤です.
リファキシミンのユニークさは、非吸収性であり、腸内で局所的に作用することで、全身への吸収が最小限に抑えられ、消化器疾患に非常に効果的であることです .
特性
Key on ui mechanism of action |
Rifaximin acts by inhibiting RNA synthesis in susceptible bacteria by binding to the beta-subunit of bacterial deoxyribonucleic acid (DNA)-dependent ribonucleic acid (RNA) polymerase enzyme. This binding blocks translocation, which stops transcription. |
|---|---|
CAS番号 |
80621-81-4 |
分子式 |
C43H51N3O11 |
分子量 |
785.9 g/mol |
IUPAC名 |
[(7S)-2,15,17,36-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22,30-octamethyl-6,23-dioxo-8,37-dioxa-24,27,33-triazahexacyclo[23.10.1.14,7.05,35.026,34.027,32]heptatriaconta-1(35),2,4,9,19,21,25(36),26(34),28,30,32-undecaen-13-yl] acetate |
InChI |
InChI=1S/C43H51N3O11/c1-19-14-16-46-28(18-19)44-32-29-30-37(50)25(7)40-31(29)41(52)43(9,57-40)55-17-15-27(54-10)22(4)39(56-26(8)47)24(6)36(49)23(5)35(48)20(2)12-11-13-21(3)42(53)45-33(34(32)46)38(30)51/h11-18,20,22-24,27,35-36,39,48-51H,1-10H3,(H,45,53)/t20?,22?,23?,24?,27?,35?,36?,39?,43-/m0/s1 |
InChIキー |
NZCRJKRKKOLAOJ-LXVXMSHWSA-N |
SMILES |
CC1C=CC=C(C(=O)NC2=C(C3=C(C4=C(C(=C3O)C)OC(C4=O)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C5=C2N6C=CC(=CC6=N5)C)O)C |
異性体SMILES |
CC1C=CC=C(C(=O)NC2=C(C3=C(C4=C(C(=C3O)C)O[C@@](C4=O)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C5=C2N6C=CC(=CC6=N5)C)O)C |
正規SMILES |
CC1C=CC=C(C(=O)NC2=C(C3=C(C4=C(C(=C3O)C)OC(C4=O)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C5=C2N6C=CC(=CC6=N5)C)O)C |
外観 |
Solid powder |
Key on ui other cas no. |
80621-81-4 |
物理的記述 |
Solid |
ピクトグラム |
Irritant; Health Hazard |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
7.38e-03 g/L |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
BRN 3584528; L105; L-105; Fatroximin; L 105SV; Normix; Rifacol; Rifamycin L 105; Rifaxidin; Rifaximin; Rifaxin; Ritacol; Rifaximin; trade names: RCIFAX, Rifagut, Xifaxan, Zaxine |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



